Sterculynic acid is primarily derived from the seed oil of various plant species. It is particularly found in the seeds of the Sterculia genus, which includes several tropical trees. The extraction and analysis of this compound typically involve methods such as saponification and derivatization to isolate the fatty acids present in the seed oils .
The synthesis of sterculynic acid can be approached through several methods, often involving multi-step organic reactions. One common method involves the addition of ethyl groups to form the cyclopropene structure, which can be synthesized on a scale of approximately 10 grams .
The synthetic pathway typically includes:
Advanced synthesis techniques may utilize modern organic chemistry strategies, such as palladium-catalyzed reactions or other transition metal catalysis, to facilitate the formation of complex structures like sterculynic acid .
Sterculynic acid features a unique molecular structure that includes:
The structural representation can be summarized with its IUPAC name: 7-(2-non-8-ynylcyclopropen-1-yl)heptanoic acid. The InChI key for sterculynic acid is CUWBJXSLCSBCIA-UHFFFAOYSA-N, which can be used for database searches and chemical identification.
Sterculynic acid participates in various chemical reactions due to its functional groups:
The reactivity of sterculynic acid can be exploited in synthetic organic chemistry to create more complex molecules or to modify existing compounds for specific applications in pharmaceuticals or materials science .
The mechanism of action for sterculynic acid primarily relates to its role as a mitogen, stimulating cell division and growth. This biological activity may involve:
Research indicates that sterculynic acid may activate certain pathways associated with cellular growth and differentiation, although detailed mechanisms remain an area for further study .
Relevant data regarding its stability, melting point, boiling point, and other physical properties are essential for practical applications but require further empirical studies for precise values .
Sterculynic acid has several scientific uses:
Sterculic acid (SA), a cyclopropene fatty acid derived from Sterculia foetida seeds, directly inhibits SCD1—an endoplasmic reticulum enzyme that catalyzes the Δ9-desaturation of saturated fatty acids (SFAs) like stearate (C18:0) and palmitate (C16:0) into monounsaturated fatty acids (MUFAs) such as oleate (C18:1) and palmitoleate (C16:1) [5] [6]. This inhibition disrupts the catalytic function of SCD1 by binding to its active site, thereby blocking electron transfer during the desaturation process [6].
SA-mediated SCD1 inhibition reprograms cellular lipid metabolism by suppressing de novo lipogenesis. In obese (ob/ob) mice, SA supplementation (0.5% sterculic oil) significantly reduced hepatic and adipose desaturase indices (C16:1/C16:0 and C18:1/C18:0 ratios), indicating diminished SCD1 activity [8]. This coincided with downregulation of lipogenic transcription factors (SREBP-1c) and enzymes (ACC, FASN), curtailing triglyceride synthesis [6] [8]. Consequently, SA shifts cells toward fatty acid β-oxidation pathways, enhancing energy expenditure and reducing lipid accumulation [2].
Table 1: SA-Induced Lipid Metabolic Shifts in Preclinical Models
Model System | Key Metabolic Changes | Observed Outcomes |
---|---|---|
ob/ob mice liver | ↓ SCD1 activity (↓ C18:1/C18:0 ratio) | ↓ Hepatic triglycerides, ↑ insulin sensitivity [8] |
Retinal pigment epithelium (RPE) cells | ↑ Fatty acid degradation genes | ↓ Lipid droplet accumulation [2] |
Lung cancer cells (A549/H1299) | ↓ SREBP-1c, ↓ ACC1 expression | Impaired membrane fluidity, ↓ proliferation [3] [6] |
By inhibiting SCD1, SA elevates cellular SFAs while depleting MUFAs. This disrupts membrane phospholipid composition, reducing fluidity and impairing function of membrane-bound receptors (e.g., insulin receptor, TLR4) [6] [10]. In hepatocellular carcinoma (HCC) cells, SCD1 inhibition by SA analogs decreased oleic acid production, which in turn diminished plasma membrane fluidity and suppressed stiffness-driven metastasis [10]. The altered SFA:MUFA ratio also triggers ER stress and apoptosis in cancer cells by promoting toxic lipid species like ceramides [6].
Beyond SCD1 inhibition, SA independently neutralizes 7KCh—a cytotoxic oxysterol implicated in age-related macular degeneration (AMD) and inflammation [2] [6].
7KCh induces ER stress via the unfolded protein response (UPR), activating CHOP (C/EBP Homologous Protein) and GRP78 (Glucose-Regulated Protein 78). SA pretreatment in RPE cells downregulates these mediators, preserving ER homeostasis and preventing 7KCh-induced apoptosis [2] [6]. This is achieved through modulation of the PERK-ATF4-CHOP axis, reducing caspase-3 activation [6].
SA disrupts 7KCh-driven inflammation by inhibiting TLR4/MyD88/NF-κB signaling. In retinal models, SA suppresses 7KCh-induced secretion of pro-inflammatory cytokines (IL-6, TNF-α) and chemokines (CCL4) [2] [6]. This occurs via direct interference with TLR4 dimerization and subsequent NF-κB nuclear translocation, independent of SCD1 inhibition [6].
Table 2: SA Modulation of 7KCh Pathways
Pathway | SA-Mediated Regulation | Functional Outcome |
---|---|---|
ER Stress | ↓ CHOP, ↓ GRP78 expression | ↓ Caspase-3 activation, ↑ cell survival [2] [6] |
TLR4 Signaling | ↓ TLR4/MyD88 complex formation | ↓ IL-6, ↓ TNF-α, ↓ CCL4 secretion [6] |
Angiogenesis | ↓ VEGF, ↓ PDGFB expression | Inhibition of choroidal neovascularization (CNV) [2] |
Genome-wide transcriptomic analyses reveal SA’s broad gene regulatory network, affecting pathways unrelated to SCD1 [2] [3].
SA downregulates key ECM-receptor interaction genes in cancer and retinal cells. In lung adenocarcinoma (A549, H1299), non-cytotoxic SA doses (≤50 µM) suppressed COL1A1 (collagen), FN1 (fibronectin), and integrins (ITGα5, ITGB1) [3] [4]. This impaired cancer cell adhesion and migration by disrupting actin cytoskeleton reorganization and focal adhesion kinase (FAK) signaling [4]. Similarly, in RPE cells, SA reduced COL1A1 and CAV1 (caveolin-1), attenuating ECM remodeling in AMD [2].
SA transcriptionally inhibits angiogenesis and fibrosis drivers. Transcriptomic profiling of RPE cells showed SA-mediated suppression of ANGPTL4 (angiopoietin-like 4), PDGFB (platelet-derived growth factor), and VEGF [2]. Concomitant downregulation of profibrotic factors (TGF-β, CTGF) occurred in hepatic stellate cells, reducing collagen I (Col1α1) deposition [5] [6]. This positions SA as a dual inhibitor of epithelial-mesenchymal transition (EMT) and pathological neovascularization.
Table 3: Transcriptomic Targets of SA in Disease Models
Gene Network | SA-Downregulated Genes | Biological Consequence |
---|---|---|
ECM Receptors | COL1A1, FN1, ITGα5, ITGB1 | ↓ Cell-matrix adhesion, ↓ migration [3] [4] |
Angiogenesis | VEGFA, ANGPTL4, PDGFB | ↓ Endothelial tube formation, ↓ CNV [2] |
Fibrosis | TGF-β, CTGF, Col1α1 | ↓ Collagen deposition, ↓ hepatic fibrosis [5] [6] |
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